2-Bromo-3-chloro-6-(trifluoromethyl)aniline
Overview
Description
2-Bromo-3-chloro-6-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C7H4BrClF3N and its molecular weight is 274.46 g/mol. The purity is usually 95%.
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Biological Activity
2-Bromo-3-chloro-6-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique trifluoromethyl and halogen substituents, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₇H₄BrClF₃N
- CAS Number : 109919-26-8
- Melting Point : 29-32 °C
- Boiling Point : 72 °C (at 0.2 mmHg)
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The trifluoromethyl group enhances metabolic stability, which is crucial for maintaining the compound's efficacy in biological systems . The presence of halogen atoms also influences the compound's lipophilicity and binding affinity to target proteins.
Antimicrobial Activity
Research indicates that halogenated aniline derivatives, including this compound, possess significant antimicrobial properties. In particular, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and exhibit activity against parasites like Plasmodium falciparum, the causative agent of malaria .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organism | IC50 (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
1,4-Naphthoquinone | Plasmodium falciparum | 0.0049 |
7-Chloroquinazoline | Escherichia coli | TBD |
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation . The mechanism appears to involve the inhibition of tyrosine kinases, which are crucial for cancer cell survival and growth.
Case Studies
-
Study on Antiparasitic Activity :
A recent study evaluated the antiparasitic activity of several halogenated anilines, including derivatives similar to this compound. Results indicated promising activity against chloroquine-resistant strains of Plasmodium falciparum, highlighting the potential for developing new antimalarial therapies . -
Cytotoxicity Assessment :
In vitro assessments using HepG2 liver cancer cells demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity, with EC50 values indicating effective growth inhibition .
Properties
IUPAC Name |
2-bromo-3-chloro-6-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-5-4(9)2-1-3(6(5)13)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNGUUFVWNHDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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